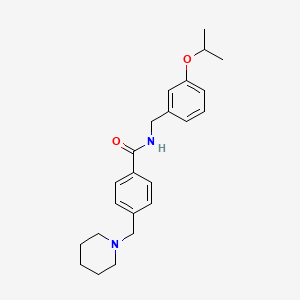![molecular formula C19H26N4O B6124589 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6124589.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide, also known as MPPI, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide involves its binding to the dopamine transporter (DAT) in the brain. This binding results in the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been associated with various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, resulting in an increase in locomotor activity. It has also been shown to increase the release of norepinephrine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has several advantages as a research tool. It has high affinity and selectivity for the DAT, making it a useful ligand for imaging studies. It also has a long half-life, allowing for extended imaging sessions. However, this compound has some limitations, including its limited water solubility and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research involving N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide. One area of interest is the development of new radioligands for imaging studies using this compound as a template. Another area of interest is the study of the role of the dopamine system in various neurological disorders, including addiction and depression. Additionally, the potential therapeutic applications of this compound and related compounds in the treatment of these disorders should be explored further.
Conclusion:
In conclusion, this compound is a valuable research tool that has been extensively studied for its potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Future research should focus on the development of new radioligands, the study of the role of the dopamine system in neurological disorders, and the potential therapeutic applications of this compound and related compounds.
Méthodes De Synthèse
The synthesis of N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide involves the reaction of 1-(3-phenylpropyl)piperidine with N-methylimidazole-4-carboxylic acid chloride. This reaction results in the formation of this compound as a white crystalline powder. Various modifications have been made to this synthesis method to improve the yield and purity of this compound.
Applications De Recherche Scientifique
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been used as a ligand in the development of radioligands for imaging studies of the brain. This compound has also been used in the study of the dopamine system and its role in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22(19(24)18-13-20-15-21-18)17-10-6-12-23(14-17)11-5-9-16-7-3-2-4-8-16/h2-4,7-8,13,15,17H,5-6,9-12,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZTUKMDFLWTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
![1-ethyl-4-{[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6124550.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)

![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![2-(1,4-dimethyl-2-piperazinyl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B6124585.png)

